4-Amino-2,8-dimethylquinoline
Overview
Description
4-Amino-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is a derivative of quinoline, characterized by the presence of amino and methyl groups at the 4 and 2,8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2,4,6-trichloropyridine with ammonia and formaldehyde . This reaction typically proceeds under controlled conditions, with specific parameters such as enthalpy, entropy, and heat capacity being monitored to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis protocols that are designed for efficiency and cost-effectiveness. These methods may include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . The goal is to produce the compound in high purity and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
4-Amino-2,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,8-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or interfere with DNA replication processes. The compound’s ability to form complexes with metal ions also plays a role in its biological activity . Additionally, its structure allows it to participate in redox reactions, contributing to its pharmacological effects .
Comparison with Similar Compounds
- 4-Chloro-2,8-dimethylquinoline
- 2,8-Dimethyl-4-hydroxyquinoline
- 4-Amino-7,8-dichloro-2-methylquinoline
- 4,7-Dichloro-2,8-dimethylquinoline
- 4-Amino-6,8-difluoro-2-methylquinoline
Comparison: 4-Amino-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For example, the presence of the amino group at the 4-position can enhance its ability to form hydrogen bonds, influencing its interaction with biological targets .
Properties
IUPAC Name |
2,8-dimethylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAHYNSPPVCKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497033 | |
Record name | 2,8-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51617-12-0 | |
Record name | 2,8-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2,8-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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